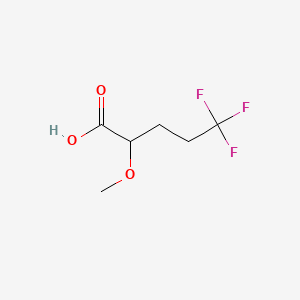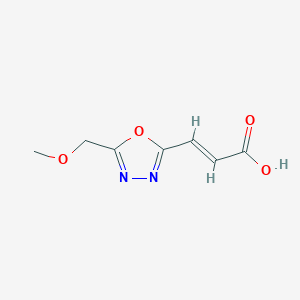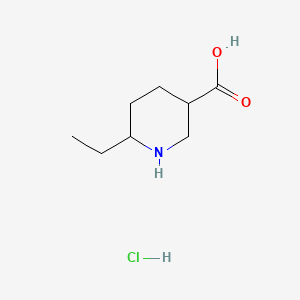![molecular formula C6H8INO2 B13477022 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-2-oxa-4-azabicyclo[311]heptan-3-one is a compound with a unique bicyclic structure that includes an iodine atom, an oxygen atom, and a nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a bicyclic precursor that undergoes iodination to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and reagents like iodine and a base to facilitate the reaction .
Analyse Chemischer Reaktionen
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets such as enzymes and proteins. The iodine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, enhancing its specificity and potency .
Vergleich Mit ähnlichen Verbindungen
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(Chloromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a chlorine atom instead of iodine. It is less reactive than the iodine-containing compound.
1-(Fluoromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique properties of 1-(Iodomethyl)-2-oxa-4-azabicyclo[31
Eigenschaften
Molekularformel |
C6H8INO2 |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C6H8INO2/c7-3-6-1-4(2-6)8-5(9)10-6/h4H,1-3H2,(H,8,9) |
InChI-Schlüssel |
FKBOXTFYBCEQPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(OC(=O)N2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)

![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)

![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)
